2-Hydroxy-3,5-dimethylbenzaldehyde
Overview
Description
2-Hydroxy-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10O2 It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-3,5-dimethylbenzaldehyde Aldehydes and ketones, which include this compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The interaction of This compound with its targets involves the formation of oximes and hydrazones. In these reactions, nitrogen acts as the nucleophile instead of oxygen. The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The specific biochemical pathways affected by This compound The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound The formation of oximes and hydrazones could potentially result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-3,5-dimethylbenzaldehyde involves the reaction of 2,4-dimethylphenol with ethylmagnesium bromide in the presence of hexamethylphosphoramide (HMPA) and anhydrous toluene at low temperatures . The reaction proceeds through a Grignard reaction mechanism, where the ethylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the phenol derivative to form the desired aldehyde.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: 2-Hydroxy-3,5-dimethylbenzoic acid.
Reduction: 2-Hydroxy-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-3,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methylbenzaldehyde
- 2-Hydroxy-4-methoxybenzaldehyde
- 4-Hydroxy-3,5-dimethylbenzaldehyde
- 3,5-Dimethylbenzaldehyde
Uniqueness
2-Hydroxy-3,5-dimethylbenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and aldehyde groups in specific positions on the benzene ring allows for unique interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-hydroxy-3,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKMMAQDSAZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406385 | |
Record name | 2-hydroxy-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24623-61-8 | |
Record name | 2-Hydroxy-3,5-dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24623-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 2-hydroxy-3,5-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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